4-Piperidinethiol
CAS No.: 156757-19-6
Cat. No.: VC7950095
Molecular Formula: C5H11NS
Molecular Weight: 117.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156757-19-6 |
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Molecular Formula | C5H11NS |
Molecular Weight | 117.22 g/mol |
IUPAC Name | piperidine-4-thiol |
Standard InChI | InChI=1S/C5H11NS/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 |
Standard InChI Key | JCRXSDBBPCPECQ-UHFFFAOYSA-N |
SMILES | C1CNCCC1S |
Canonical SMILES | C1CNCCC1S |
Introduction
Molecular and Physicochemical Properties
4-Mercaptopyridine (C₅H₅NS) is a yellow to yellow-green crystalline powder with a molecular weight of 111.16 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group at the 4-position, enabling dual reactivity through both nitrogen and sulfur atoms . Key physicochemical parameters include:
Property | Value |
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Melting Point | 182–189°C |
Boiling Point | 194.0 ± 13.0°C (predicted) |
Density | 1.161 (estimate) |
Refractive Index | 1.5605 (estimate) |
pKa Values | pK₁: 1.43; pK₂: 8.86 (20°C) |
Solubility | DMSO, Methanol |
The compound’s zwitterionic form stabilizes under certain conditions, particularly in the presence of halogen-bond donors, as observed in cocrystal structures . Its UV/visible spectrum, documented by NIST, shows characteristic absorption bands attributable to π→π* transitions in the pyridine ring and n→σ* transitions involving the thiol group .
Synthesis and Purification
Industrial production of 4-mercaptopyridine typically involves nucleophilic substitution or reduction pathways. A validated purification method involves:
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Dissolving crude product in boiling water with activated charcoal.
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Adjusting pH to ~6 with 50% NaOH to precipitate the compound.
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Recrystallization from ethanol to yield hexagonal plates (melting point 186°C) .
Sublimation under vacuum further enhances purity, while derivative formation (e.g., picrates) aids in characterization . Recent studies highlight the sensitivity of synthesis to solvent choice, with dichloromethane and tetrahydrofuran mixtures facilitating cocrystallization with iodoperfluoroarenes .
Electrochemical Applications
Surface Modification and Electron Transfer
4-Mercaptopyridine self-assembles on gold electrodes, forming monolayers that promote electron transfer in cytochrome c electrochemistry . Comparative studies on Au(111), Au(100), and Au(110) surfaces reveal substrate-dependent adsorption strength:
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Au(111): Weaker adsorption (reductive desorption peak at −0.65 V vs. SCE) permits displacement by sulfide impurities.
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Au(100)/Au(110): Stronger adsorption (peaks at −0.75 V to −0.85 V) resists sulfide competition, enabling stable biointerfaces .
Redox Activity in Biochemical Systems
The thiol-disulfide equilibrium (RSH ⇌ RSSR) underpins its role as a redox buffer in protein refolding. For example, it facilitates the regeneration of disulfide bonds in single-chain Fv antibody fragments, achieving >90% recovery of native conformation in optimized conditions .
Halogen-Bonding and Cocrystallization
4-Mercaptopyridine acts as a halogen-bond (HaB) acceptor, preferentially engaging sulfur in HaB interactions. In cocrystals with 1,4-diiodotetrafluorobenzene (IC₆F₄I), it forms:
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S···I HaB: Distance = 3.42 Å, angle = 165°
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N–H···S Hydrogen Bond: Stabilizes zwitterionic form
This preorganization enables solvent activation; for instance, CH₂Cl₂ undergoes C–Cl bond cleavage to form bis[(4-pyridin-1-ium-4-yl)sulfanyl]methane dication .
Coordination Chemistry and Metal Complexes
Vibrational spectroscopy and magnetic studies confirm that 4-mercaptopyridine coordinates metals via sulfur rather than nitrogen . Representative complexes include:
Metal Ion | Coordination Geometry | Magnetic Moment (μeff) | Application |
---|---|---|---|
Co(II) | Tetrahedral | 4.2 μB | Model for metalloenzyme active sites |
Ni(II) | Square Planar | Diamagnetic | Electrocatalysis precursors |
Pt(II) | Square Planar | – | Anticancer agent prototypes |
The Hg(II) complex exhibits a linear S–Hg–S geometry, relevant to heavy-metal sequestration .
Industrial and Biomedical Uses
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Biochemical Reagents: Essential in alliinase activity assays (garlic enzyme studies) .
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Antimicrobials: Sodium pyrithione derivatives show broad-spectrum antifungal activity .
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Nanomaterials: Au nanorod/polycaprolactone meshes functionalized with 4-mercaptopyridine enhance SERS detection limits for neurotransmitters .
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